2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE
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Overview
Description
2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE is a synthetic organic compound with a molecular formula of C17H17NO4 This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a propanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Esterification: The initial step involves the esterification of 4-methoxyphenylacetic acid with an appropriate alcohol to form the corresponding ester.
Amidation: The ester is then subjected to amidation with propylamine to yield the intermediate amide.
Coupling Reaction: The final step involves the coupling of the intermediate amide with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include methanol, propylamine, benzoyl chloride, and suitable catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-10-15-8-11-16(25-2)12-9-15/h4-9,11-12H,3,10,13-14H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDMKGAPQQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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